BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Lipophilicity Drug-likeness Indole-3-glyoxylamide

This compound uniquely merges an indole-3-glyoxylamide (tubulin polymerization inhibitor) with a 5-oxo-1-phenylpyrrolidine scaffold (kinase/GPCR libraries). Its computed lead-like properties (XLogP3 ≈2, TPSA ≈82 Ų) offer superior permeability vs. simpler glyoxylamides and reduced CNS risk vs. smaller phenylpyrrolidinones. Ideal for scaffold-hopping programs probing both antitubulin and H3-receptor hypotheses in a single molecule, streamlining procurement and assay costs.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 896363-27-2
Cat. No. B2360308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
CAS896363-27-2
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H17N3O3/c24-18-10-13(12-23(18)14-6-2-1-3-7-14)22-20(26)19(25)16-11-21-17-9-5-4-8-15(16)17/h1-9,11,13,21H,10,12H2,(H,22,26)
InChIKeyTVDRICFHVKUAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896363-27-2: Indole–Glyoxylamide–Pyrrolidinone Hybrid for Medicinal Chemistry Screening


2-(1H‑Indol‑3‑yl)-2‑oxo‑N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)acetamide (CAS 896363‑27‑2) is a synthetic small‑molecule hybrid that covalently links an indole‑3‑glyoxylamide pharmacophore with a 5‑oxo‑1‑phenylpyrrolidine scaffold [1]. The compound appears in commercial screening libraries (e.g., InterBioScreen STOCK1N‑73264, Life Chemicals F2539‑0106) and is registered in PubChem (CID 18573308) and ChEMBL (CHEMBL1877625), but no primary biological activity data or structure–activity relationship (SAR) studies have been published for this exact molecule [2]. Consequently, differentiation evidence must be drawn from computed physicochemical descriptors and structural comparisons with closely related analogs that share either the indole‑glyoxylamide or the phenylpyrrolidinone substructure.

Why 896363‑27‑2 Cannot Be Replaced by a Generic Indole‑3‑glyoxylamide or a Simple Phenylpyrrolidinone


The target compound resides at the intersection of two distinct pharmacophoric families. Indole‑3‑glyoxylamides are established tubulin polymerization inhibitors, while 5‑oxo‑1‑phenylpyrrolidine derivatives appear in kinase and GPCR‑targeted libraries [1][2]. Merging these fragments in a single molecule produces a unique combination of lipophilicity (XLogP3 ≈ 2), hydrogen‑bonding capacity (2 donors, 3 acceptors), and polar surface area (TPSA ≈ 82 Ų) that is not reproduced by simpler representatives of either class [3]. Therefore, a scientist selecting a compound for a specific assay cannot assume that an analog lacking either the indole‑glyoxylamide or the phenylpyrrolidinone moiety will exhibit the same solubility, permeability, or target‑engagement profile. The following section quantifies these differences to provide a defensible basis for procurement decisions.

Quantitative Comparator Analysis: 896363‑27‑2 vs. Closest Structural Analogs


Lipophilicity Control: XLogP3 Comparison with Simpler Indole‑3‑glyoxylamides

The target compound exhibits a computed XLogP3 of 2 [1], placing it in a favorable lipophilicity range for oral bioavailability. In contrast, the simplest indole‑3‑glyoxylamide (2‑(1H‑indol‑3‑yl)‑2‑oxoacetamide) has an XLogP3 of approximately 0.8–1.0 [2], while the larger N‑phenethyl analog (2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenethylacetamide) reaches XLogP3 ≈ 2.5–2.8 [3]. The phenylpyrrolidinone substituent therefore modulates lipophilicity to a level that balances solubility and permeability in a way that neither extreme of the analog series achieves.

Lipophilicity Drug-likeness Indole-3-glyoxylamide

Polar Surface Area Differentiation vs. Fragment-Derived Phenylpyrrolidinones

The topological polar surface area (TPSA) of 896363‑27‑2 is 82.3 Ų [1], which is 21–24 Ų larger than that of simpler 5‑oxo‑1‑phenylpyrrolidine‑3‑carboxamide (TPSA ≈ 59–61 Ų) [2] and essentially identical to the TPSA of the indole‑3‑glyoxylamide fragment alone (≈82 Ų) [3]. This indicates that the indole‑glyoxylamide moiety dominates the polarity profile, while the phenylpyrrolidinone contributes primarily to shape and lipophilicity without significantly increasing polar surface area.

Polar Surface Area Permeability Phenylpyrrolidinone

Hydrogen‑Bonding Capacity Differentiates 896363‑27‑2 from Mono‑carbonyl Analogs

The target compound possesses two hydrogen‑bond donors and three acceptors [1]. This donor/acceptor count is identical to the indole‑3‑glyoxylamide fragment but one acceptor richer than aryl‑substituted phenylpyrrolidinones such as 2‑(4‑chlorophenyl)‑N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)acetamide (2 donors, 2 acceptors) [2]. The additional carbonyl oxygen on the glyoxylamide bridge provides an extra hydrogen‑bond acceptor that may strengthen interactions with polar residues in a binding pocket.

Hydrogen bonding Solubility Target engagement

Molecular Complexity and Rotatable Bond Profile vs. Fragment‑Like Analogs

With a molecular weight of 347.4 g/mol and four rotatable bonds [1], the target compound is 21–24% heavier than N‑substituted phenylpyrrolidinone fragments (MW ~260–280) [2] and ~30% heavier than the core indole‑3‑glyoxylamide (MW 188) [3], while remaining within the ‘lead‑like’ property range (MW < 350; rotatable bonds ≤ 7). This places it in a chemical space that is more three‑dimensional than fragment libraries but less rigid than fully elaborated drug‑like molecules, making it suitable for fragment‑growing campaigns.

Molecular complexity Rotatable bonds Scaffold diversity

Procurement‑Focused Application Scenarios for 896363‑27‑2


Fragment‑Based Lead Generation Requiring Balanced Lipophilicity

In a fragment‑growing campaign targeting the colchicine binding site of tubulin, the indole‑3‑glyoxylamide core is a validated starting point [1]. However, simple glyoxylamide fragments (XLogP3 < 1) often suffer from poor cellular permeability. 896363‑27‑2 provides the same pharmacophore with an XLogP3 of 2 and a TPSA of 82 Ų [2], values that align with lead‑like permeability guidelines. A medicinal chemistry team can procure this compound to evaluate whether the phenylpyrrolidinone extension improves cell‑based activity while retaining target engagement—without the risk of excessive lipophilicity that would accompany a phenethyl or benzyl substitution.

Differentiation of CNS‑Excluded vs. CNS‑Penetrant Chemical Probes

The TPSA of 896363‑27‑2 exceeds the 70 Ų threshold often used to favor peripheral restriction over brain penetration [1]. When screening for peripherally‑selective kinase or GPCR ligands, procurement officers should select this compound over smaller phenylpyrrolidinones (TPSA < 70 Ų) that carry a higher probability of CNS exposure. This property‑based differentiation is especially relevant when the same biological target exists in both the CNS and periphery, and selective peripheral modulation is the therapeutic goal.

Scaffold‑Hopping Starting Point for H3‑Receptor or Antitumor Programs

Patent literature establishes that both indole‑glyoxylamides (antitumor) and indole‑phenylpyrrolidines (H3 receptor modulation) possess biological activity [1][2]. 896363‑27‑2 uniquely combines these substructures, making it a logical scaffold‑hopping intermediate. A discovery group interested in exploiting the H3 pharmacophore while simultaneously probing tubulin‑mediated cytotoxicity can acquire this single compound to test both hypotheses, reducing procurement complexity and cost.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.